molecular formula C19H15N3O3S B11074145 3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridyl]-5-(2-thienyl)-1,2,4-oxadiazole

3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridyl]-5-(2-thienyl)-1,2,4-oxadiazole

Cat. No.: B11074145
M. Wt: 365.4 g/mol
InChI Key: GQHGWPONPVBJDF-UHFFFAOYSA-N
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Description

3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridyl]-5-(2-thienyl)-1,2,4-oxadiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including methoxy, pyridyl, thienyl, and oxadiazole moieties, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridyl]-5-(2-thienyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridyl Intermediate: The initial step involves the synthesis of the pyridyl intermediate through a reaction between 2-methoxy-6-(4-methoxyphenyl)pyridine and appropriate reagents under controlled conditions.

    Oxadiazole Ring Formation: The pyridyl intermediate is then subjected to cyclization with thienyl-containing precursors to form the oxadiazole ring. This step often requires the use of dehydrating agents and catalysts to facilitate the ring closure.

    Final Product Isolation: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridyl]-5-(2-thienyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The methoxy groups and other functional moieties can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridyl]-5-(2-thienyl)-1,2,4-oxadiazole has several applications in scientific research:

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridyl]-5-(2-thienyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but often include binding to active sites or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridyl]-5-(2-furyl)-1,2,4-oxadiazole: Similar structure but with a furan ring instead of a thienyl ring.

    3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridyl]-5-(2-pyridyl)-1,2,4-oxadiazole: Contains a pyridyl ring in place of the thienyl ring.

Uniqueness

The uniqueness of 3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridyl]-5-(2-thienyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both thienyl and oxadiazole rings, along with methoxy-substituted phenyl and pyridyl groups, makes it a versatile compound for various research and industrial purposes.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-5-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C19H15N3O3S/c1-23-13-7-5-12(6-8-13)15-10-9-14(18(20-15)24-2)17-21-19(25-22-17)16-4-3-11-26-16/h3-11H,1-2H3

InChI Key

GQHGWPONPVBJDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CS4)OC

Origin of Product

United States

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